tert-butyl 4-(2,3-dihydro-1H-indol-3-yl)piperidine-1-carboxylate

Lipophilicity Drug-likeness Scaffold Selection

tert-Butyl 4-(2,3-dihydro-1H-indol-3-yl)piperidine-1-carboxylate (CAS 923136-79-2) is a bifunctional scaffold featuring an indoline (2,3-dihydroindole) moiety linked to an N-Boc-protected piperidine at the 4-position. The compound belongs to the indoline-type piperidine class, distinct from its unsaturated indole analog.

Molecular Formula C18H26N2O2
Molecular Weight 302.418
CAS No. 923136-79-2
Cat. No. B2556366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-(2,3-dihydro-1H-indol-3-yl)piperidine-1-carboxylate
CAS923136-79-2
Molecular FormulaC18H26N2O2
Molecular Weight302.418
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2CNC3=CC=CC=C23
InChIInChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-10-8-13(9-11-20)15-12-19-16-7-5-4-6-14(15)16/h4-7,13,15,19H,8-12H2,1-3H3
InChIKeyTYJQMBWKHHMMRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-(2,3-dihydro-1H-indol-3-yl)piperidine-1-carboxylate: A Saturated Indoline-Piperidine Scaffold for Medicinal Chemistry Building Blocks


tert-Butyl 4-(2,3-dihydro-1H-indol-3-yl)piperidine-1-carboxylate (CAS 923136-79-2) is a bifunctional scaffold featuring an indoline (2,3-dihydroindole) moiety linked to an N-Boc-protected piperidine at the 4-position. The compound belongs to the indoline-type piperidine class, distinct from its unsaturated indole analog. It is primarily offered as a building block for medicinal chemistry applications, notably as a precursor in the synthesis of ORL-1 receptor ligands within the indole/indoline piperidine compound space [1].

Why tert-Butyl 4-(2,3-dihydro-1H-indol-3-yl)piperidine-1-carboxylate Cannot Be Simply Replaced by Its Indole or Regioisomeric Analogs


Generic substitution among piperidine-indole/indoline building blocks is hindered by critical structural and physicochemical differences. The saturated 2,3-bond of the indoline ring in tert-butyl 4-(2,3-dihydro-1H-indol-3-yl)piperidine-1-carboxylate reduces aromatic planarity and alters lipophilicity compared to its indole counterpart (CAS 155302-28-6). This directly influences molecular properties such as CLogP and LogP , which govern permeability, solubility, and metabolic stability in lead optimization. Additionally, the 4-position attachment of the indoline to the piperidine ring dictates the spatial orientation of the basic amine, a key factor for target engagement that cannot be interchanged with the 3-position regioisomer (CAS 1160248-25-8). Without precise control over these parameters, synthetic routes and structure-activity relationships (SAR) cannot be reproduced reliably.

Quantitative Evidence for Selecting tert-Butyl 4-(2,3-dihydro-1H-indol-3-yl)piperidine-1-carboxylate Over Its Closest Analogs


Reduced Lipophilicity (CLogP) Relative to the Unsaturated Indole Analog

The target compound's CLogP of 3.84 is significantly lower than the LogP of 4.22 for the unsaturated indole analog tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate (CAS 155302-28-6) . This difference reflects the impact of saturating the 2,3-bond in the indoline ring, resulting in a less lipophilic scaffold.

Lipophilicity Drug-likeness Scaffold Selection

Conformational Restriction via a Saturated Indoline Scaffold for ORL-1 Receptor Ligand Design

The patent WO2014102588A2 [1] explicitly delineates indoline-type piperidine compounds as a distinct class from indole-type piperidine compounds for the modulation of the ORL-1 receptor, a target in pain management. The indoline scaffold provides a saturated, non-planar core that influences the conformational landscape of the molecule compared to the flat indole system. While direct biological data for this specific building block is not available, the patent establishes the indoline core as a privileged scaffold within this therapeutic area.

ORL-1 Receptor Pain Conformational Restriction

Availability of Ready-to-Use Building Block with High Chemical Purity

A key practical differentiator for procurement is the commercial availability of the target compound as a pre-synthesized building block with a specified purity of 95% . In contrast, a directly comparable, fully elaborated regioisomer, such as tert-butyl 3-(2,3-dihydro-1H-indol-3-yl)piperidine-1-carboxylate (CAS 1160248-25-8), is less frequently stocked and often requires custom synthesis, which introduces lead time and cost variability.

Synthetic Tractability Chemical Purity Procurement

Key Application Scenarios for tert-Butyl 4-(2,3-dihydro-1H-indol-3-yl)piperidine-1-carboxylate Driven by Scaffold Differentiation


Lead Optimization When Reducing Lipophilicity is a Primary Goal

In a lead series where an indole-based piperidine core shows promising potency but suffers from high logP-driven metabolic instability, the indoline building block serves as a direct scaffold-hop. The 0.38-unit lower CLogP offers a quantifiable advantage for improving solubility and potentially reducing CYP-mediated clearance without a fundamental change to the core pharmacophore.

Parallel Library Synthesis for ORL-1 Receptor SAR Studies

For medicinal chemistry teams working on ORL-1 receptor modulators for pain, this building block enables the parallel synthesis of indoline-based libraries. As established in patent literature, the indoline scaffold is a distinct class alongside indoles , allowing researchers to explore the impact of core saturation on receptor selectivity and intrinsic activity.

Core Fragment for Conformationally-Restricted Amine-Based Ligands

The 4-position linkage between the saturated indoline and the N-Boc-piperidine creates a unique, rigid extended amine geometry. This scaffold is suited for fragment-based drug discovery where pre-organized, high-purity fragments (95%) are needed to probe specific binding site topologies. The immediate availability from stock contrasts with delayed procurement of regioisomeric alternatives.

Quote Request

Request a Quote for tert-butyl 4-(2,3-dihydro-1H-indol-3-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.